molecular formula C13H28N2O2 B13793402 N,N-Bis-(2-hydroxyethyl)-triacetonediamine

N,N-Bis-(2-hydroxyethyl)-triacetonediamine

Cat. No.: B13793402
M. Wt: 244.37 g/mol
InChI Key: UUFAIPPYEQNTLS-UHFFFAOYSA-N
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Description

N,N-Bis-(2-hydroxyethyl)-triacetonediamine is an organic compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of two hydroxyethyl groups attached to a triacetonediamine backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis-(2-hydroxyethyl)-triacetonediamine typically involves the reaction of triacetonediamine with ethylene oxide or ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as zinc-doped calcium oxide nanospheroids, which facilitates the formation of the desired product . The reaction conditions include a temperature range of 90-140°C and a reaction time of 30 minutes to several hours, depending on the specific method used .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient catalysts to ensure high yield and purity of the product. The reaction is optimized to minimize energy consumption and maximize the conversion rate of the starting materials .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis-(2-hydroxyethyl)-triacetonediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, amines, and substituted compounds. These products have diverse applications in different fields .

Mechanism of Action

The mechanism of action of N,N-Bis-(2-hydroxyethyl)-triacetonediamine involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups facilitate the formation of hydrogen bonds with target molecules, enhancing the compound’s reactivity and specificity. The compound can also act as a chelating agent, binding to metal ions and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis-(2-hydroxyethyl)-triacetonediamine is unique due to its triacetonediamine backbone, which imparts specific chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Properties

Molecular Formula

C13H28N2O2

Molecular Weight

244.37 g/mol

IUPAC Name

2-[2-hydroxyethyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethanol

InChI

InChI=1S/C13H28N2O2/c1-12(2)9-11(10-13(3,4)14-12)15(5-7-16)6-8-17/h11,14,16-17H,5-10H2,1-4H3

InChI Key

UUFAIPPYEQNTLS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N(CCO)CCO)C

Origin of Product

United States

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